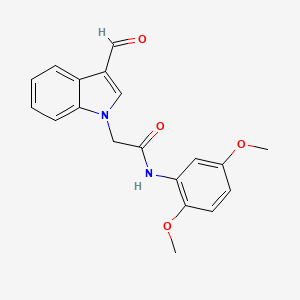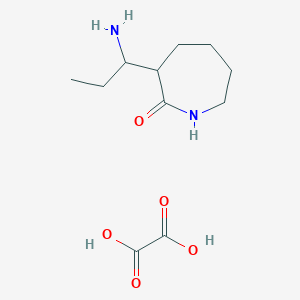![molecular formula C20H26O3 B4983232 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular diseases, including hypertension, heart failure, and angina. Carvedilol was first developed in the 1980s and has since become a widely prescribed medication due to its effectiveness and safety profile.
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. Carvedilol also has antioxidant properties, which can protect the heart from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including reducing heart rate, reducing blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. Carvedilol can also improve endothelial function and reduce the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments, including its well-established safety profile, availability, and effectiveness in treating cardiovascular diseases. However, 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene has some limitations, including its potential to interact with other medications and its potential to cause adverse effects in some patients.
Direcciones Futuras
There are several future directions for 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene research, including investigating its potential use in cancer treatment, exploring its mechanism of action in more detail, and developing new formulations and delivery methods to improve its effectiveness and reduce side effects. Additionally, more research is needed to determine the optimal dosing and duration of 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene treatment for various cardiovascular diseases.
Métodos De Síntesis
Carvedilol can be synthesized through a multistep process starting from 3-isopropylphenol. The first step involves the conversion of 3-isopropylphenol to 3-isopropylphenoxyacetic acid through a Grignard reaction. The second step involves the esterification of 3-isopropylphenoxyacetic acid with 2-methoxy-4-methylbenzyl alcohol to form the corresponding ester. The final step involves the reduction of the ester to 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied in various scientific research applications, including in vitro studies, animal studies, and clinical trials. In vitro studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Animal studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce myocardial infarction size, improve cardiac function, and reduce cardiac fibrosis. Clinical trials have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce mortality and hospitalization rates in patients with heart failure.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)17-7-5-8-18(14-17)22-11-6-12-23-19-10-9-16(3)13-20(19)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSIXAIELDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)
